1-(2h-Tetrazol-5-yl)ethanamine
Overview
Description
1-(2H-Tetrazol-5-yl)ethanamine is a chemical compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2H-Tetrazol-5-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by ytterbium triflate (Yb(OTf)3). This method provides good yields and is efficient . Another method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts. This reaction proceeds readily in water and offers a broad scope, accommodating various aromatic and alkyl nitriles .
Industrial Production Methods: Industrial production of this compound typically involves the use of scalable and cost-effective synthetic routes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the treatment of nitriles with sodium azide and triethylammonium chloride in a microwave reactor, resulting in high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-(2H-Tetrazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Reduced nitrogen-containing heterocycles.
Substitution: Substituted tetrazoles with various functional groups.
Scientific Research Applications
1-(2H-Tetrazol-5-yl)ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2H-Tetrazol-5-yl)ethanamine involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This property makes it useful in drug design, where it can enhance the binding affinity and selectivity of pharmaceuticals . The compound’s nitrogen-rich structure also contributes to its energetic properties, making it suitable for use in high-energy materials .
Comparison with Similar Compounds
1-(2H-Tetrazol-5-yl)ethanamine can be compared with other tetrazole derivatives, such as:
1-(2H-Tetrazol-5-yl)guanidine: This compound has similar energetic properties and is used in the production of high-energy materials.
5-Phenyltetrazole: This derivative is known for its high acidity and is used in coordination chemistry and as a ligand.
1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole: This compound is notable for its high nitrogen content and is used in the development of energetic materials.
The uniqueness of this compound lies in its versatile chemical reactivity and wide range of applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-2(4)3-5-7-8-6-3/h2H,4H2,1H3,(H,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDHZMRQFSFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340695, DTXSID40901002 | |
Record name | 1-(2h-tetrazol-5-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_49 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33876-24-3 | |
Record name | 1-(2h-tetrazol-5-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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